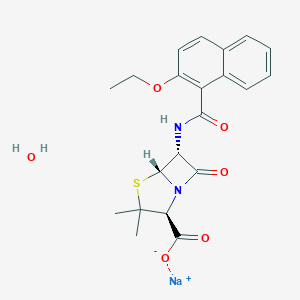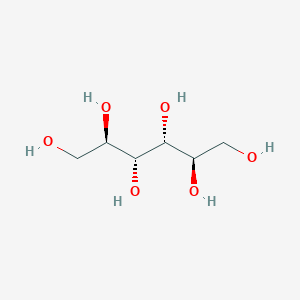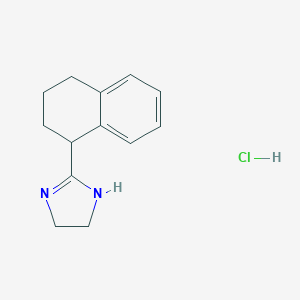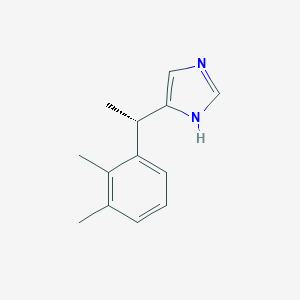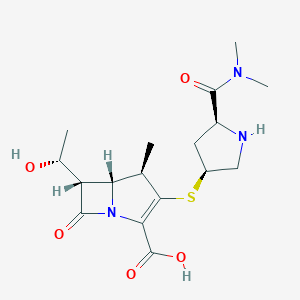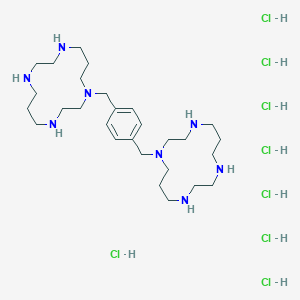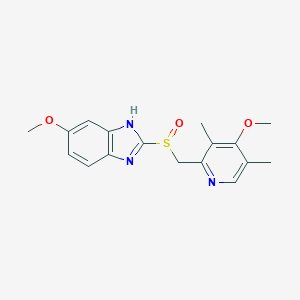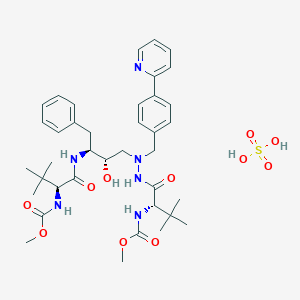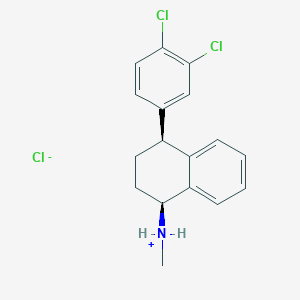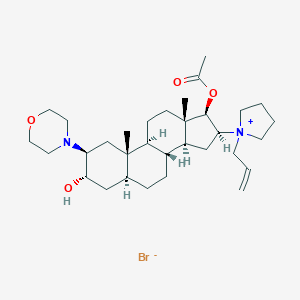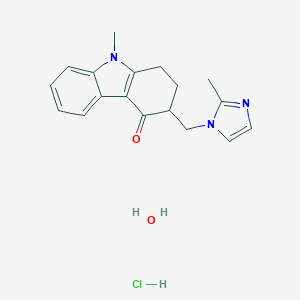
昂丹司琼盐酸盐
科学研究应用
盐酸昂丹司琼具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
Ondansetron Hydrochloride is a selective antagonist of the serotonin receptor subtype, 5-HT3 . It binds to the 5-HT3 receptors on neurons located in either the peripheral or central nervous systems, or both . This interaction plays a crucial role in its antiemetic effect .
Cellular Effects
Ondansetron Hydrochloride is used to prevent nausea and vomiting associated with emetogenic cancer chemotherapy, including high dose cisplatin therapy, and radiotherapy . It is also used for the prevention and treatment of postoperative nausea and vomiting . The compound exerts its effects by interacting with the 5-HT3 receptors, thus influencing cell function .
Molecular Mechanism
Ondansetron Hydrochloride exerts its effects at the molecular level through its selective antagonism of the serotonin receptor subtype, 5-HT3 . This interaction inhibits the initiation of the vomiting reflex, which is often triggered by the release of serotonin (5-HT) from enterochromaffin cells of the small intestine .
Temporal Effects in Laboratory Settings
In healthy subjects, single intravenous doses of 0.15 mg/kg of Ondansetron Hydrochloride had no effect on esophageal motility, gastric motility, lower esophageal sphincter pressure, or small intestinal transit time . This suggests that the effects of Ondansetron Hydrochloride are stable over time in laboratory settings .
Dosage Effects in Animal Models
In a study involving dogs with vestibular syndrome-associated nausea, the intensity of nausea was significantly reduced in all dogs 2 hours after Ondansetron Hydrochloride administration . This suggests that the effects of Ondansetron Hydrochloride can vary with different dosages in animal models .
Metabolic Pathways
The primary metabolic pathway of Ondansetron Hydrochloride is hydroxylation on the indole ring followed by subsequent glucuronide or sulfate conjugation . Although some nonconjugated metabolites have pharmacologic activity, these are not found in plasma at concentrations likely to significantly contribute to the biological activity of Ondansetron Hydrochloride .
Transport and Distribution
Ondansetron Hydrochloride is widely distributed with a volume of distribution approximately 160L and binds moderately (70 to 76%) to plasma proteins . Clearance occurs by hepatic metabolism (95%) rather than renal excretion .
准备方法
合成路线和反应条件: 盐酸昂丹司琼的合成涉及多个步骤,包括连续缩合步骤和连续曼尼希反应 . 该过程还包括消除和迈克尔加成步骤,该步骤以间歇模式进行以适应反应混合物的物理性质 .
工业生产方法: 盐酸昂丹司琼的工业生产方法通常涉及使用连续流化学来提高合成过程的效率和稳健性 . 这种方法可以更好地控制反应条件并提高产品收率。
化学反应分析
反应类型: 盐酸昂丹司琼会发生各种化学反应,包括氧化、还原和取代反应 .
常用试剂和条件: 这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应的条件取决于所需产物和所进行的具体反应 .
主要形成的产物: 这些反应形成的主要产物包括各种中间体和副产物,随后对其进行纯化以获得最终产物盐酸昂丹司琼 .
相似化合物的比较
Promethazine: An antihistamine used to relieve allergy symptoms and nausea.
Metoclopramide: Used short-term for the treatment of gastrointestinal reflux disease and diabetic stasis.
Comparison: Ondansetron Hydrochloride is unique in its selective antagonism of serotonin 5-HT3 receptors, which makes it particularly effective in preventing nausea and vomiting associated with chemotherapy and surgery . In contrast, Promethazine and Metoclopramide have broader mechanisms of action and are used for a wider range of indications .
Ondansetron Hydrochloride’s specificity for serotonin receptors and its inclusion in the World Health Organization’s List of Essential Medicines highlight its importance and effectiveness in clinical settings .
属性
IUPAC Name |
9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH.H2O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZJOBREMUDSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
128061-08-5 | |
| Details | Compound: 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride, hydrate (1:1:1) | |
| Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128061-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103639-04-9, 99614-01-4 | |
| Record name | Ondansetron hydrochloride dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103639-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ondansetron Hydrochloride exert its antiemetic effect?
A1: Ondansetron Hydrochloride is a potent and selective antagonist of serotonin 5-HT3 receptors. [, , , , , , , , ] It effectively blocks the binding of serotonin, a neurotransmitter involved in the vomiting reflex, to these receptors located in the central nervous system and the gastrointestinal tract. This inhibition effectively prevents nausea and vomiting.
Q2: What are the clinical applications of Ondansetron Hydrochloride?
A2: Ondansetron Hydrochloride is widely used to prevent and treat nausea and vomiting associated with chemotherapy, radiotherapy, and postoperative recovery. [, , , , , , , , , , , , ]
Q3: Are there different administration routes for Ondansetron Hydrochloride?
A3: Yes, research explores various routes beyond the conventional oral and intravenous administration, including orally disintegrating tablets, transdermal patches, nasal sprays, and chewing gums. [, , , , , , , , , , ]
Q4: What is the efficacy of combining Ondansetron Hydrochloride with Dexamethasone?
A4: Studies suggest that combining Ondansetron Hydrochloride with Dexamethasone can significantly improve the control of nausea and vomiting compared to Ondansetron Hydrochloride alone. [, ] This synergistic effect is particularly beneficial for patients undergoing chemotherapy.
Q5: What are the challenges in formulating Ondansetron Hydrochloride?
A5: Ondansetron Hydrochloride exhibits pH-dependent solubility, being highly soluble in acidic environments (stomach) and poorly soluble at higher pH (intestine). [, ] This characteristic poses challenges for controlled release formulations.
Q6: How does the choice of polymers influence the release profile of Ondansetron Hydrochloride from matrix tablets?
A6: Studies demonstrate that incorporating hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) can modify the release of Ondansetron Hydrochloride, achieving controlled drug delivery. [, , , , ] The viscosity and concentration of HPMC, along with the presence of other excipients, significantly influence the drug release kinetics.
Q7: What is the role of superdisintegrants in formulating orally disintegrating tablets of Ondansetron Hydrochloride?
A7: Superdisintegrants, such as Croscarmellose Sodium, Crospovidone, and Sodium Starch Glycolate, play a critical role in facilitating rapid disintegration of orally disintegrating tablets in the oral cavity. [, , , ]
Q8: Can Ondansetron Hydrochloride be formulated for transdermal delivery?
A8: Yes, research explores the use of penetration enhancers, such as terpenes like Nerodilol, Carvone, and Limonene, to improve the transdermal permeation of Ondansetron Hydrochloride. [, ]
Q9: How does the pH of the dissolution medium affect the dissolution rate of Ondansetron Hydrochloride tablets?
A9: The dissolution rate of Ondansetron Hydrochloride tablets is significantly influenced by the pH of the dissolution medium, with faster dissolution observed in acidic environments. [, ] This behavior highlights the importance of considering pH variations in the gastrointestinal tract during formulation development.
Q10: What analytical techniques are commonly employed for the quantification of Ondansetron Hydrochloride?
A10: High-Performance Liquid Chromatography (HPLC) with various detection methods, including UV detection, Diode Array Detection (DAD), and Mass Spectrometry (MS), are widely used for the accurate and sensitive quantification of Ondansetron Hydrochloride in various matrices. [, , , , , ]
Q11: Are there any spectrophotometric methods for the determination of Ondansetron Hydrochloride?
A11: Yes, researchers have developed spectrophotometric methods, including derivative spectrophotometry, for the simple and cost-effective estimation of Ondansetron Hydrochloride in pharmaceutical formulations. [, ]
Q12: How is the stability of Ondansetron Hydrochloride assessed in pharmaceutical formulations?
A12: Stability studies are crucial to ensure the quality and efficacy of Ondansetron Hydrochloride formulations over time. [, , ] These studies involve storing the drug product under controlled conditions of temperature, humidity, and light, and periodically analyzing its chemical and physical characteristics, such as appearance, pH, assay, and related substances, to determine any changes or degradation.
Q13: Is Ondansetron Hydrochloride compatible with other drugs in infusion solutions?
A13: Research investigates the compatibility of Ondansetron Hydrochloride with other drugs commonly used in clinical settings, such as Methylprednisolone Sodium Succinate and Carboplatin. [, ] Compatibility studies assess potential interactions or degradation that may occur when these drugs are mixed in infusion solutions.
Q14: Are there any known incompatibilities of Ondansetron Hydrochloride with other medications?
A14: Yes, studies have shown that Ondansetron Hydrochloride is incompatible with certain medications when mixed in solution, leading to precipitation and reduced drug content. [] Notably, its mixture with Lornoxicam in 0.9% sodium chloride injection has been found to be unstable.
Q15: How does the choice of beverage affect the stability of Ondansetron Hydrochloride when administered orally?
A15: Studies have investigated the stability of Ondansetron Hydrochloride in various beverages, including apple juice, fruit punch, and carbonated drinks, to determine its suitability for oral administration in these vehicles. [] The results showed that Ondansetron Hydrochloride remained stable in most beverages for up to 72 hours.
Q16: Are there ongoing investigations into novel delivery systems for Ondansetron Hydrochloride?
A16: Yes, researchers are actively exploring novel delivery systems, such as mucoadhesive microspheres for intranasal administration, to circumvent the limitations of conventional formulations and enhance drug bioavailability. [, ]
Q17: What is the significance of studying the enantiomeric separation of Ondansetron Hydrochloride?
A17: Ondansetron Hydrochloride possesses chiral centers, meaning it exists as enantiomers, which may exhibit different pharmacological activities. [] Developing chiral separation methods, such as using sulfobutyl ether-β-cyclodextrin as a chiral additive in HPLC, is essential to understand the individual properties and potential therapeutic benefits of each enantiomer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


